2-(Piperidin-3-ylmethyl)-1H-benzimidazole
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Scientific Research Applications
Antibacterial Applications
Compounds related to "2-(Piperidin-3-ylmethyl)-1H-benzimidazole" have been studied for their antibacterial properties. A series of benzimidazoles demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, including enterococci, suggesting their potential as new antibacterial agents (He et al., 2003).
Antitubercular Activity
Research into novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives revealed promising ex vivo antitubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in tuberculosis treatment (Revathi et al., 2015).
Anticancer Agents
Derivatives of this compound, such as those incorporating piperazine, piperidine, and morpholine moieties, have been developed as antitumor agents. These compounds showed promising activity against a range of cancer lines with minimal cytotoxicity to normal cells, suggesting their potential as lead compounds for cancer therapy (Mamedov et al., 2022).
Anti-inflammatory Properties
The efficacy and safety profiles of novel benzimidazole piperidine derivatives have been explored for their anti-inflammatory effects. These compounds demonstrated high selectivity against COX-2, favorable drug-likeness, and a lack of cytotoxicity, marking them as promising candidates for non-steroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their corrosion inhibitive properties on steel in acidic environments. These studies have shown that such compounds can offer significant protection against corrosion, making them useful in industrial applications (Yadav et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
They can interact with a variety of biological targets, including enzymes and receptors, and are used in the treatment of a wide range of conditions, including cancer . Piperidines, on the other hand, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzimidazoles generally work by interacting with their targets and disrupting their normal function . Piperidines can have a variety of effects depending on their specific structure and the targets they interact with .
Biochemical Pathways
Benzimidazoles and piperidines can affect a wide range of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
Benzimidazoles can have a range of effects at the molecular and cellular level, including inhibiting cell proliferation . Piperidines can also have a variety of effects depending on their specific structure and the targets they interact with .
Properties
IUPAC Name |
2-(piperidin-3-ylmethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNJYJAWLLYPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656495 | |
Record name | 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-45-5 | |
Record name | 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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